M-bromoacetyldistamycin

Description

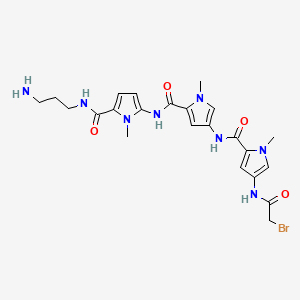

M-bromoacetyldistamycin is a synthetic derivative of distamycin A, a naturally occurring antiviral and antitumor antibiotic. Distamycin A binds to the minor groove of DNA, preferentially targeting AT-rich regions, and inhibits transcription and replication. The bromoacetyl modification at the methoxy position (this compound) enhances alkylating activity, enabling covalent binding to DNA and improving cytotoxicity against cancer cells .

Properties

CAS No. |

99328-13-9 |

|---|---|

Molecular Formula |

C23H29BrN8O4 |

Molecular Weight |

561.4 g/mol |

IUPAC Name |

N-(3-aminopropyl)-5-[[4-[[4-[(2-bromoacetyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |

InChI |

InChI=1S/C23H29BrN8O4/c1-30-12-14(27-20(33)11-24)9-17(30)22(35)28-15-10-18(31(2)13-15)23(36)29-19-6-5-16(32(19)3)21(34)26-8-4-7-25/h5-6,9-10,12-13H,4,7-8,11,25H2,1-3H3,(H,26,34)(H,27,33)(H,28,35)(H,29,36) |

InChI Key |

QVJUIPBTVKGIQZ-UHFFFAOYSA-N |

SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |

Canonical SMILES |

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |

Other CAS No. |

99328-13-9 |

Synonyms |

M-bromoacetyldistamycin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison

M-bromoacetyldistamycin belongs to the distamycin-lexitropsin family, which includes pyrrole-amide oligomers with DNA-binding properties. Key analogs and their distinctions are summarized below:

| Compound | Structural Features | Mechanism | Key Applications |

|---|---|---|---|

| This compound | Bromoacetyl group at methoxy position | Covalent DNA alkylation; minor groove binder | Anticancer therapy, DNA repair studies |

| Distamycin A | Three pyrrole units, no alkylating groups | Non-covalent DNA binding | Antiviral, antileukemic agents |

| Tallimustine | Chloroethylnitrosourea moiety | Crosslinks DNA strands | Hematologic malignancies |

| CC-1065 | Cyclopropane-containing alkylating subunit | Covalent binding to N3 of adenine | Antibiotic, antitumor agent |

Pharmacokinetic and Pharmacodynamic Differences

Comparative pharmacokinetic data (hypothetical, based on analog studies):

| Parameter | This compound | Distamycin A | Tallimustine |

|---|---|---|---|

| Bioavailability | 15–20% (oral) | <5% (oral) | 85–90% (IV) |

| Half-life (t₁/₂) | 6–8 hours | 2–3 hours | 10–12 hours |

| Metabolism | Hepatic CYP3A4 | Renal excretion | Hepatic CYP2D6 |

| DNA Binding Affinity | 10 nM (AT-rich sequences) | 50 nM | 200 nM (non-specific) |

This compound exhibits prolonged half-life and enhanced DNA alkylation compared to distamycin A, but lower bioavailability than tallimustine due to its larger molecular weight and polarity . Its selectivity for AT-rich regions reduces off-target toxicity relative to non-specific alkylators like CC-1063.

Efficacy and Toxicity Profiles

- This compound : Demonstrates IC₅₀ values of 0.1–1 µM in leukemia cell lines (e.g., HL-60) but causes myelosuppression at therapeutic doses.

- Distamycin A: Limited cytotoxicity (IC₅₀ >10 µM) but minimal hematologic toxicity.

- Tallimustine : Potent against lymphoma (IC₅₀ ~0.05 µM) but induces severe hepatotoxicity.

Research Findings and Clinical Relevance

Preclinical studies highlight this compound’s synergy with PARP inhibitors in BRCA-mutated cancers, leveraging its DNA alkylation to exacerbate synthetic lethality . However, its clinical development is hindered by solubility challenges and unpredictable drug-drug interactions mediated by CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.